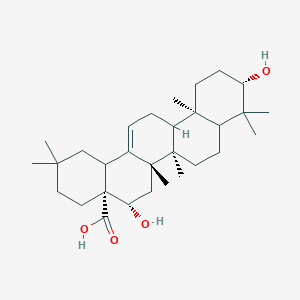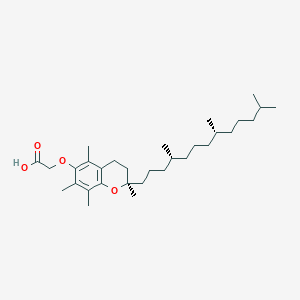
alpha-Tocopheryloxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-tocopheryloxyacetic Acid is an orally bioavailable vitamin E derivative with potential antineoplastic and immunostimulating activities. Upon administration, alpha-tocopheryloxyacetic acid (alpha-TEA) induces tumor autophagy; the autophagosomes formed, which carry tumor associated antigens (TAAs), allow for increased cross-presentation of TAAs by professional antigen-presenting cells (APCs). This activates a T cell-mediated T helper type 1 (TH1) response, generates a cytotoxic T-lymphocyte (CTL) response against cancer cells, and reduces the frequency of regulatory T-cell (Treg) differentiation. In addition, alpha-TEA modulates the release of various cytokines and chemokines and induces tumor cell apoptosis. Altogether, this results in decreased tumor cell proliferation.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Alpha-Tocopheryloxyacetic acid (α-TEA) has shown promising results in inhibiting tumor growth and metastasis in various cancer models. In a study by Hahn et al. (2006), α-TEA was found to inhibit tumor growth and metastasis in a murine mammary cancer model, suggesting its potential in treating metastatic breast cancer (Hahn et al., 2006). Furthermore, Hahn et al. (2011) reported that α-TEA treatment resulted in higher frequencies of activated T cells in the tumor microenvironment, indicating its role in enhancing the anti-tumor immune response in breast cancer patients (Hahn et al., 2011).
Immunomodulation in Cancer
Capitini et al. (2020) observed that dietary α-TEA administration in a murine rhabdomyosarcoma model led to enhanced CD4+ T cell stimulation and reduced myeloid cell-mediated immunosuppression, suggesting α-TEA's role in immunomodulation in cancer treatment (Capitini et al., 2020).
Autophagy and Antigen Cross-Presentation
Li et al. (2012) demonstrated that α-TEA triggers tumor cell autophagy and enhances cross-presentation of tumor antigens, suggesting its potential use as an adjuvant in cancer therapy (Li et al., 2012).
Preclinical and Clinical Trials
A Phase I study of α-TEA in patients with advanced cancer, conducted by Curti et al. (2015), provided insights into the potential of α-TEA in human cancer treatment, highlighting its safety profile and effects on T-cell subsets (Curti et al., 2015).
Role in Tumor Suppression
Lawson et al. (2003) reported that α-TEA formulated in liposomes and delivered by aerosol was potent in reducing tumor growth and lung metastasis in a syngeneic mouse mammary tumor model, indicating its role in tumor suppression (Lawson et al., 2003).
Impact on Tumor Growth and Immune Response
Szewc et al. (2020) found that α-TEA induced apoptosis of murine rhabdomyosarcoma in vitro while modulating innate and adaptive immune responses in vivo, suggesting its multifaceted role in tumor growth suppression and immune response modulation (Szewc et al., 2020).
Eigenschaften
CAS-Nummer |
261929-52-6 |
|---|---|
Produktname |
alpha-Tocopheryloxyacetic acid |
Molekularformel |
C31H52O4 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1 |
InChI-Schlüssel |
LCFWOFKPFDWYLR-CEFNRUSXSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Synonyme |
2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid alpha-TEA cpd alpha-tocopheryloxyacetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1241177.png)
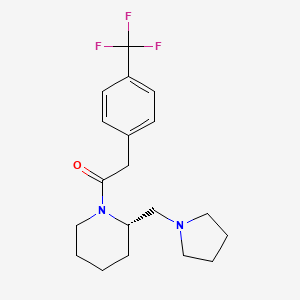
![(2S,3R,4Z,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1241179.png)
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1241180.png)
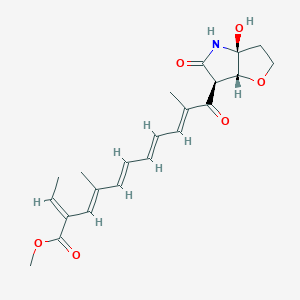
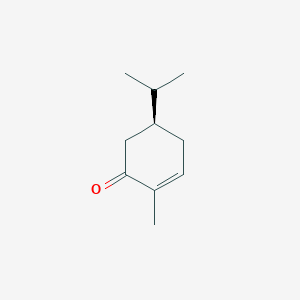
![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)
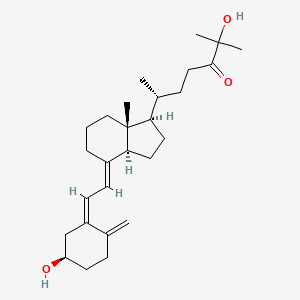
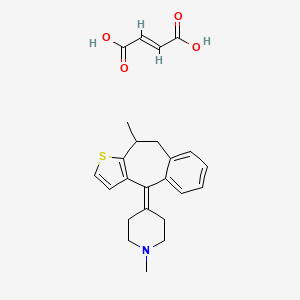
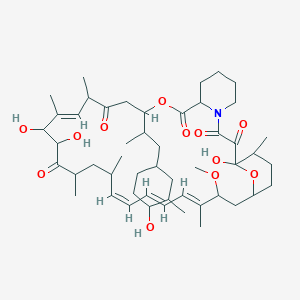
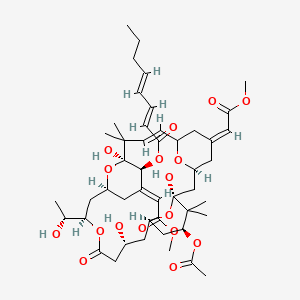
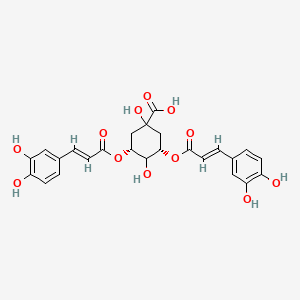
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
